

# Botensilimab (BOT-64): A Comparative Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of Botensilimab's performance against alternative therapies, supported by clinical trial data and detailed experimental protocols.

Botensilimab (BOT), an investigational Fc-enhanced multifunctional anti-CTLA-4 antibody, is emerging as a promising agent in cancer immunotherapy, particularly for tumors historically unresponsive to immune checkpoint inhibitors. This guide provides a comprehensive comparison of Botensilimab's efficacy, primarily in combination with the anti-PD-1 antibody Balstilimab (BAL), against standard-of-care and monotherapy regimens in various clinical settings. The data is compiled from key clinical trials, with a focus on microsatellite stable colorectal cancer (MSS CRC), a notoriously challenging "cold" tumor.

## **Quantitative Performance Analysis**

The clinical efficacy of Botensilimab, both as a monotherapy and in combination with Balstilimab, has been evaluated in several key studies. The following tables summarize the quantitative outcomes from these trials, offering a clear comparison of performance across different patient populations and treatment regimens.

## Table 1: Efficacy in Metastatic Microsatellite Stable Colorectal Cancer (MSS mCRC) - Phase 1b/2 Trials



| Trial<br>Identifier               | Treatment<br>Arm                                | Patient<br>Population                                        | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median<br>Overall<br>Survival<br>(OS) |
|-----------------------------------|-------------------------------------------------|--------------------------------------------------------------|-------------------------------------|----------------------------------|---------------------------------------|
| C-800-01<br>(Phase 1b)            | BOT + BAL                                       | Refractory MSS mCRC (without active liver metastases, n=123) | 20%                                 | 69%                              | 20.9 months                           |
| BOT + BAL                         | 4th Line+<br>Refractory<br>MSS mCRC             | ~19%                                                         | -                                   | 43% (2-year<br>survival rate)    |                                       |
| NCT0560804<br>4 (Phase 2)         | BOT (75mg<br>Q6W) + BAL                         | Refractory MSS mCRC (no liver metastases, n=62)              | 19% (cORR)                          | 55%                              | Not Reported                          |
| BOT (150mg<br>Q6W) + BAL          | Refractory MSS mCRC (no liver metastases, n=61) | 8% (cORR)                                                    | 54%                                 | Not Reported                     |                                       |
| BOT (75mg<br>Q6W)<br>Monotherapy  | Refractory MSS mCRC (no liver metastases, n=38) | 0% (cORR)                                                    | 37%                                 | Not Reported                     |                                       |
| BOT (150mg<br>Q6W)<br>Monotherapy | Refractory MSS mCRC (no liver metastases, n=40) | 8% (cORR)                                                    | 38%                                 | Not Reported                     |                                       |



Standard of

Care Refractory
(Regorafenib MSS mCRC 0% Not Reported Not Reported Trifluridine/Ti metastases)
piracil)

cORR: confirmed Objective Response Rate. Data sourced from multiple presentations and publications related to the respective trials[1][2][3][4][5][6].

Table 2: Pathological Response in Resectable Colon

**Cancer - Neoadjuvant Trials** 

| Trial Identifier     | Treatment Arm | Patient<br>Population<br>(MMR Status) | Pathological<br>Complete<br>Response<br>(pCR) | Major<br>Pathological<br>Response<br>(pMR) |
|----------------------|---------------|---------------------------------------|-----------------------------------------------|--------------------------------------------|
| UNICORN<br>(Phase 2) | BOT + BAL     | pMMR/MSS                              | 29%                                           | 36%                                        |
| BOT<br>Monotherapy   | pMMR/MSS      | Not Reported<br>(0% pMR)              | 0%                                            |                                            |
| BOT + BAL            | dMMR/MSI-H    | 93%                                   | 100%                                          | _                                          |
| BOT<br>Monotherapy   | dMMR/MSI-H    | 29%                                   | 36%                                           |                                            |
| NEST-1 (Phase<br>2)  | BOT + BAL     | pMMR/MSS                              | Not Reported                                  | 67.5% (Tumor<br>Shrinkage ≥50%)            |
| BOT + BAL            | dMMR/MSI-H    | Not Reported                          | 100% (Tumor<br>Shrinkage ≥50%)                |                                            |

pMMR: proficient Mismatch Repair; dMMR: deficient Mismatch Repair. pCR is defined as 0% residual viable tumor. pMR is defined as ≤10% residual viable tumor.[4][7][8][9]





### **Mechanism of Action: Enhanced Immune Activation**

Botensilimab is engineered to boost both innate and adaptive anti-tumor immune responses through a novel mechanism of action.[10] As an Fc-enhanced CTLA-4 blocking antibody, it not only inhibits the CTLA-4 checkpoint on T cells but also has a modified Fc region to increase binding to activating Fcy receptors on antigen-presenting cells (APCs) and natural killer (NK) cells.[11] This dual action is designed to:

- Prime and Activate T cells: By blocking CTLA-4, Botensilimab allows for a more robust and sustained activation of T cells.
- Downregulate Regulatory T cells (Tregs): The enhanced Fc region promotes the depletion of immunosuppressive Tregs within the tumor microenvironment.
- Activate Myeloid Cells: It engages myeloid cells, further enhancing the anti-tumor response.
- Induce Long-Term Memory: The robust immune activation aims to establish a lasting immunological memory against the cancer.

This multifaceted approach is intended to turn "cold," or non-immunogenic, tumors like MSS CRC into "hot" tumors that are responsive to immunotherapy.[10]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]



- 4. cancerworld.net [cancerworld.net]
- 5. Combination botensilimab plus balstilimab demonstrates promising activity in heavily pretreated MSS CRC - Medical Conferences [conferences.medicom-publishers.com]
- 6. oncodaily.com [oncodaily.com]
- 7. Preoperative botensilimab (BOT) with or without balstilimab (BAL) for patients with resectable locally advanced pMMR or dMMR colon cancer: Results from the UNICORN trial by GONO. ASCO [asco.org]
- 8. agenusbio.com [agenusbio.com]
- 9. Agenus Inc. Botensilimab/Balstilimab Breakthrough Data Presented at ASCO-GI Shows Unprecedented Tumor Shrinkage and Robust Biomarker Response in Prevalent Colorectal Cancer Population [investor.agenusbio.com]
- 10. oncodaily.com [oncodaily.com]
- 11. agenusbio.com [agenusbio.com]
- To cite this document: BenchChem. [Botensilimab (BOT-64): A Comparative Literature Review for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667470#literature-review-of-bot-64-comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com